molecular formula C9H4Cl2FNO B3043735 2,6-Dichloro-3-fluorobenzoylacetonitrile CAS No. 914636-65-0

2,6-Dichloro-3-fluorobenzoylacetonitrile

Cat. No.: B3043735
CAS No.: 914636-65-0
M. Wt: 232.03 g/mol
InChI Key: KBTWKALWTBSZST-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluorobenzoylacetonitrile is an organic compound with the molecular formula C9H4Cl2FNO. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a nitrile group and an acetonitrile moiety. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluorobenzoylacetonitrile typically involves the reaction of 2,6-dichloro-3-fluorobenzoyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,6-Dichloro-3-fluorobenzoyl chloride+AcetonitrileBaseThis compound+HCl\text{2,6-Dichloro-3-fluorobenzoyl chloride} + \text{Acetonitrile} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 2,6-Dichloro-3-fluorobenzoyl chloride+AcetonitrileBase​this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluorobenzoylacetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.

    Oxidation: The acetonitrile moiety can be oxidized to form the corresponding ketone or carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoylacetonitriles.

    Hydrolysis: Formation of amides or carboxylic acids.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

2,6-Dichloro-3-fluorobenzoylacetonitrile is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluorobenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity towards nucleophiles, making it an effective inhibitor of certain enzymes. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzoylacetonitrile
  • 3-Fluorobenzoylacetonitrile
  • 2,6-Dichloro-3-fluorobenzamide

Uniqueness

2,6-Dichloro-3-fluorobenzoylacetonitrile is unique due to the combination of chlorine and fluorine substituents on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of chemical transformations and applications.

Properties

IUPAC Name

3-(2,6-dichloro-3-fluorophenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FNO/c10-5-1-2-6(12)9(11)8(5)7(14)3-4-13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTWKALWTBSZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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